![molecular formula C15H12O B1585205 1-Methoxy-4-(phenylethynyl)benzene CAS No. 7380-78-1](/img/structure/B1585205.png)
1-Methoxy-4-(phenylethynyl)benzene
Overview
Description
1-Methoxy-4-(phenylethynyl)benzene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Biological Activity
1-Methoxy-4-(phenylethynyl)benzene, also known as 1-methoxy-4-phenylethyne, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C15H12O
- CAS Number: 7380-78-1
The compound features a methoxy group (-OCH3) attached to a phenyl ring that is further substituted with a phenylethyne group. This unique structure contributes to its diverse biological activities.
Target Interactions
Research indicates that this compound may interact with several biological targets, influencing various pathways:
The biochemical properties of this compound include:
- Solubility: The methoxy group enhances its solubility in organic solvents, facilitating its use in various chemical reactions.
- Reactivity: The alkyne functionality allows for participation in coupling reactions, such as Sonogashira cross-coupling, which has been successfully employed to synthesize this compound .
Synthesis and Yield
A significant study demonstrated the synthesis of this compound using a microwave-assisted Sonogashira reaction. The reaction achieved an impressive yield of approximately 86% under optimized conditions .
Biological Activity Studies
While specific studies on the biological activity of this compound are sparse, related compounds have shown promising results:
- Anticancer Properties: Compounds with similar structures have been investigated for their anticancer effects. For instance, derivatives have been reported to induce apoptosis in cancer cells by modulating proteasome activity .
- Neuroprotective Effects: Some studies suggest that compounds with phenylethyne moieties may exhibit neuroprotective activities by influencing neurotransmitter systems and reducing oxidative stress .
Summary of Biological Activities
Scientific Research Applications
Key Physical Properties:
- Molecular Weight : 224.26 g/mol
- Melting Point : Not well-documented in literature.
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
Applications in Scientific Research
1-Methoxy-4-(phenylethynyl)benzene has been investigated for various applications across different fields:
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization, making it valuable in creating pharmaceuticals and agrochemicals.
Material Science
Research has shown that compounds containing phenylethynyl groups can exhibit interesting optical properties, making them candidates for use in advanced materials such as OLEDs (Organic Light Emitting Diodes) and other electronic devices.
Medicinal Chemistry
Studies have explored the potential of this compound in medicinal chemistry, particularly for its anti-cancer properties. The compound's ability to interact with biological targets can be leveraged to develop new therapeutic agents.
Photophysical Studies
Photophysical properties of this compound have been studied to understand its behavior under UV light and its potential applications in photodynamic therapy (PDT).
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of this compound via Sonogashira coupling, achieving a yield of 99%. Characterization was performed using NMR spectroscopy, confirming the structure through chemical shifts consistent with literature values .
Case Study 2: Optical Properties
Research demonstrated that compounds like this compound exhibit significant fluorescence properties when incorporated into polymer matrices, suggesting potential applications in light-emitting devices .
A preliminary screening of derivatives of this compound indicated promising anti-cancer activity against specific cell lines, highlighting its potential as a lead compound for drug development .
Properties
IUPAC Name |
1-methoxy-4-(2-phenylethynyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYBNVPUWTQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346209 | |
Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-78-1 | |
Record name | 1-Methoxy-4-(2-phenylethynyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7380-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of synthesizing 1-methoxy-4-(phenylethynyl)benzene using the copper- and amine-free Sonogashira cross-coupling method described in the research?
A1: The research highlights several advantages of this novel synthesis method []:
Q2: How was the structure of this compound confirmed in the research?
A2: After the synthesis and purification, the structure of this compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique provides detailed information about the arrangement of atoms within the molecule, confirming the successful formation of the desired product.
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